molecular formula C16H17N3O3 B2626173 (Z)-N'-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide CAS No. 488744-64-5

(Z)-N'-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide

Cat. No.: B2626173
CAS No.: 488744-64-5
M. Wt: 299.33
InChI Key: AVRMPIHQDJCJJH-UHFFFAOYSA-N
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Description

(Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinimidamide core linked to a 2,5-dimethylphenoxy group through an acetoxy bridge. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2,5-dimethylphenoxyacetic acid: This can be achieved by reacting 2,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2,5-dimethylphenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with nicotinimidamide: The acyl chloride is reacted with nicotinimidamide in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of (Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinimidamide derivatives.

Scientific Research Applications

(Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)acetic acid
  • 2-(2,5-Dimethylphenoxy)acetaldehyde dimethyl acetal
  • 2-(2,5-Dimethylphenoxy)aniline

Uniqueness

(Z)-N’-(2-(2,5-dimethylphenoxy)acetoxy)nicotinimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications in different fields of research.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-6-12(2)14(8-11)21-10-15(20)22-19-16(17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRMPIHQDJCJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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